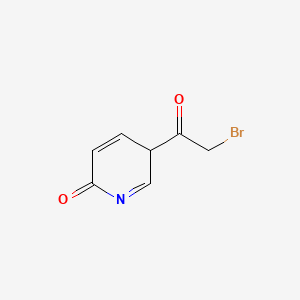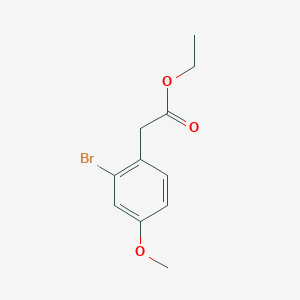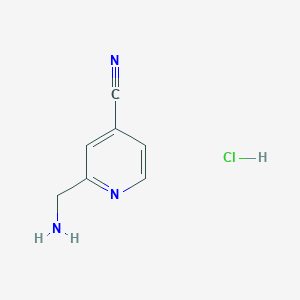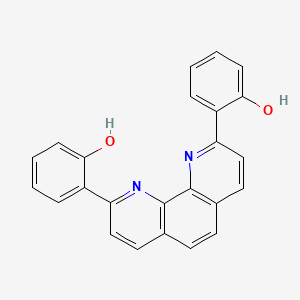
2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone typically involves the bromination of 1-(6-hydroxypyridin-3-yl)ethanone. A common method includes the reaction of 1-(6-hydroxypyridin-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include alcohols or amines formed by the reduction of the carbonyl group.
Scientific Research Applications
2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and hydroxyl group allow it to participate in a range of chemical reactions, potentially affecting biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but lacks the hydroxyl group.
1-(6-Bromo-3-hydroxypyridin-2-yl)ethanone: Similar structure with the bromine atom in a different position.
2-Bromo-1-(4-hydroxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C7H6BrNO2/c8-3-6(10)5-1-2-7(11)9-4-5/h1-2,4-5H,3H2 |
InChI Key |
YEGUQFJNTMQXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12331149.png)







![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)

